1-benzoyl-N-(4-methoxyphenyl)prolinamide

Description

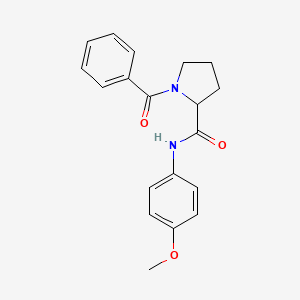

1-Benzoyl-N-(4-methoxyphenyl)prolinamide is a prolinamide derivative characterized by a benzoyl group at the 1-position of the pyrrolidine ring and a 4-methoxyphenyl substituent at the amide nitrogen. Prolinamides are widely studied for their catalytic and biological properties, particularly in asymmetric organocatalysis and receptor modulation. The benzoyl group enhances π-π interactions and electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties via its methoxy substituent, influencing both electronic delocalization and intermolecular interactions .

Properties

IUPAC Name |

1-benzoyl-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-16-11-9-15(10-12-16)20-18(22)17-8-5-13-21(17)19(23)14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBUKKRJYWEJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Prolinamide Derivatives

Electronic Effects and Catalytic Performance

Comparison Compounds :

- N-(2-Hydroxyphenyl)-(S)-prolinamide (): This derivative, featuring a hydroxylphenyl group, exhibits low enantioselectivity in aldol reactions due to weak hydrogen bonding between the amide proton and the aldehyde.

- The benzoyl group in the target compound likely enhances π-electron delocalization, improving catalytic activity .

Table 1: Catalytic Properties of Prolinamide Derivatives

| Compound | Substituents | Enantioselectivity (e.e.%) | Key Interaction |

|---|---|---|---|

| 1-Benzoyl-N-(4-methoxyphenyl)prolinamide | Benzoyl, 4-methoxyphenyl | Not reported | Strong π-π, H-bonding |

| N-(2-Hydroxyphenyl)-(S)-prolinamide | Hydroxyphenyl | Low (~20–40%) | Weak H-bonding |

| N-(1-Phenylethyl)prolinamide | 1-Phenylethyl | Moderate (~50–60%) | Steric hindrance |

Substituent Effects on Optical and Electronic Properties

Comparison Compounds :

- 4-Methoxyphenylquinazolines (): Derivatives with 4-methoxyphenyl groups (e.g., compound 6l) exhibit red-shifted emission maxima in polar solvents like DMF due to enhanced π-electron delocalization. Similarly, the 4-methoxyphenyl group in the target compound may increase charge-transfer (CT) character in excited states, relevant to photophysical applications .

- Bis-(4-methoxyphenyl)aminophenyl Chromophores (): The methoxy group induces a blue shift in λmax compared to dialkylamino substituents.

Table 2: Substituent Impact on Optical Properties

| Compound | Substituent | λmax (nm) | Emission Trend (DMF) |

|---|---|---|---|

| This compound | 4-Methoxyphenyl | Not reported | Likely red-shifted CT emission |

| Quinazoline 6l | 4-Methoxyphenyl | ~450 | Red shift, reduced intensity |

| Chromophore A (bis-4-methoxyphenyl) | Bis-4-methoxyphenyl | 745 | Blue shift vs. dialkylamino |

Comparison Compounds :

- Oxo Prolinamide Derivatives (): These compounds modulate P2X7 receptors, with substituents influencing ATP antagonism. The benzoyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to oxo derivatives .

- Complex Fluorinated Prolinamides (): Derivatives like (4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl-prolinamide exhibit tailored pharmacokinetics due to fluorinated cyclohexyl groups. The simpler structure of this compound may offer synthetic accessibility while retaining moderate receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.